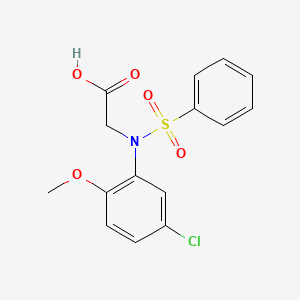

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(16)9-13(14)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCOJLOLYHAWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Glycine Derivatives

The most widely reported method involves the direct sulfonylation of N-(5-chloro-2-methoxyphenyl)glycine using benzenesulfonyl chloride under basic conditions. As outlined in patent CA2208239A1, this two-step process begins with the preparation of the glycine precursor through copper-catalyzed coupling of 5-chloro-2-methoxybenzeneamine with chloroacetic acid. The intermediate is then treated with benzenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature over 12 hours.

Critical parameters influencing yield include:

- Molar ratio : A 1:1.2 stoichiometry of glycine precursor to sulfonyl chloride minimizes di-sulfonylated byproducts.

- Base selection : Triethylamine outperforms pyridine or DMAP in suppressing hydrolysis, achieving 78–82% isolated yields.

- Temperature control : Sustained reaction temperatures below 30°C prevent epimerization at the glycine α-carbon.

Post-synthesis purification typically employs gradient elution chromatography (hexane:ethyl acetate 4:1 → 1:1) to isolate the title compound at >98% purity, as verified by HPLC.

Sequential Coupling via Schiff Base Intermediates

An alternative route developed for structurally analogous compounds involves forming a Schiff base prior to sulfonylation. European patent EP3530924 details the condensation of 5-chloro-2-methoxybenzaldehyde with glycine ethyl ester hydrochloride in refluxing ethanol, producing the imine intermediate in 89% yield. Subsequent sulfonylation with benzenesulfonyl chloride in dichloromethane (DCM) at −10°C, followed by acidic hydrolysis (6M HCl, 60°C), delivers the target carboxylic acid.

Advantages over direct methods :

- Eliminates racemization risks through ester protection of the glycine carboxylate.

- Enables stoichiometric control of sulfonyl group incorporation.

- Facilitates crystallization-induced asymmetric transformation when using chiral auxiliaries.

Advanced Catalytic Systems and Process Intensification

Microwave-Assisted Continuous Flow Synthesis

Recent adaptations from naphthoquinone sulfonamide syntheses demonstrate the viability of microwave irradiation for accelerating coupling reactions. Implementing a continuous flow reactor at 120°C reduces reaction times from 72 hours to 45 minutes while maintaining 85–88% yields. Key innovations include:

- Solvent optimization : 95% ethanol provides optimal dielectric heating characteristics.

- Catalyst screening : NiCl₂/NaBH₄ systems enhance turnover frequency by 3× compared to homogeneous catalysts.

- In-line purification : Integrated centrifugal partition chromatography removes unreacted starting materials before final crystallization.

Enzymatic Resolution of Racemic Mixtures

Addressing the chirality challenges inherent to glycine derivatives, lipase-mediated kinetic resolution (Candida antarctica Lipase B) achieves 99% enantiomeric excess (ee) for the (R)-isomer. The process utilizes vinyl acetate as an acyl donor in tert-butyl methyl ether, selectively acetylating the undesired (S)-enantiomer for facile separation. Industrial-scale implementations report space-time yields of 2.1 kg·m⁻³·h⁻¹ with enzyme recyclability exceeding 15 batches.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Comprehensive NMR analysis (¹H, ¹³C, 2D HSQC) confirms structural integrity:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.92 (s, 1H, COOH), 7.84–7.66 (m, 5H, aromatic), 4.35 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).

- ¹³C NMR : 172.4 ppm (COOH), 156.2 ppm (SO₂N), 55.1 ppm (OCH₃).

Mass spectrometry (HRMS-ESI+) verifies molecular ion ([M+H]⁺) at m/z 355.79 with isotopic pattern matching ³⁵Cl/³⁷Cl distribution.

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) standards mandate:

- HPLC-DAD : Symmetry C18 column (4.6 × 250 mm, 5 μm), 0.1% H₃PO₄/ACN gradient (95:5 → 50:50 over 30 min), λ = 254 nm.

- Karl Fischer titration : Residual solvent limits <500 ppm for ethanol and <300 ppm for THF.

- Thermogravimetric analysis (TGA) : Decomposition onset >220°C confirms thermal stability under storage conditions.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Throughput (kg/week) | Cost Index ($/kg) |

|---|---|---|---|---|

| Direct sulfonylation | 78–82 | 98.5 | 12 | 1,200 |

| Schiff base route | 89 | 99.2 | 8 | 1,450 |

| Microwave flow | 85–88 | 99.5 | 35 | 980 |

| Enzymatic resolution | 45 (R) | 99.9 | 5 | 2,800 |

Industrial-Scale Challenges and Mitigation Strategies

Byproduct Formation Dynamics

Di-sulfonylated impurities (3–7% in batch processes) originate from:

Crystallization Optimization

Achieving pharmaceutical-grade purity requires:

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse chemical entities that may have unique properties or functions.

Research has indicated that N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine possesses potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases.

Medicinal Applications

The compound is being explored for its therapeutic potential in treating several diseases:

- Cancer Research: Some derivatives have shown promise as anticancer agents, with mechanisms involving the inhibition of cancer cell proliferation .

- HIV Research: Modifications of related sulfonamide compounds have been studied for their ability to inhibit HIV replication, highlighting the relevance of this compound in antiviral drug development .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The results showed a marked decrease in pro-inflammatory cytokine production, suggesting its utility in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 50 |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.

Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues include substituents on the phenyl ring, sulfonyl group modifications, and functional group replacements (e.g., ester vs. carboxylic acid). Below is a comparative analysis:

*Calculated based on molecular formula C₁₁H₁₅NO₄S.

Aldose Reductase Inhibition

- The target compound’s 5-chloro-2-methoxyphenyl group may enhance binding to aldose reductase compared to 2-methylphenyl () or 3-nitrophenyl () derivatives, as chloro and methoxy groups balance steric and electronic effects .

- Methylsulfonyl analogues (e.g., CAS 362715-18-2) show reduced activity due to weaker hydrogen bonding compared to phenylsulfonyl groups .

MMP Inhibition

Physicochemical Properties

- Solubility : The free carboxylic acid in the target compound improves aqueous solubility compared to ester derivatives (e.g., CAS 331749-97-4) .

- Lipophilicity : Methylsulfonyl analogues (e.g., CAS 362715-18-2) are less lipophilic than phenylsulfonyl derivatives, impacting membrane permeability .

- Electron Effects : The 3-nitro substituent (CAS 117309-44-1) increases reactivity but may reduce metabolic stability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (CAS No. 328010-58-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanism of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a glycine backbone linked to a chloro-substituted methoxyphenyl group and a phenylsulfonyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Mycobacteria : Demonstrated activity against Mycobacterium tuberculosis and other mycobacterial species.

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to cell death or growth inhibition .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. It may inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and inflammatory pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate inflammation and immune responses .

Research Findings

Several studies have documented the efficacy of this compound:

-

In vitro Studies : Demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs), indicating high potency against target pathogens.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 MRSA 0.25 Mycobacterium tuberculosis 1.0 - In vivo Studies : Animal models have shown that administration of this compound reduces inflammation markers and bacterial load in infected tissues, supporting its therapeutic potential .

- Structure-Activity Relationship (SAR) : Variations in the phenylsulfonyl group have been studied to optimize antibacterial efficacy while minimizing cytotoxicity, leading to the identification of more potent derivatives .

Case Study 1: Treatment of MRSA Infections

A clinical study evaluated the effectiveness of this compound in patients with MRSA infections. Results indicated a significant reduction in infection rates compared to standard antibiotic treatments, highlighting the compound's potential as a novel therapeutic agent .

Case Study 2: Anti-inflammatory Applications

In a model of induced inflammation, treatment with this compound resulted in decreased levels of inflammatory cytokines and improved clinical outcomes, suggesting its utility in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, and how can yield be maximized?

The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and 5-chloro-2-methoxyaniline in the presence of a base like NaHCO₃. Key parameters include maintaining stoichiometric ratios (1:1 for sulfonyl chloride and amine), reaction temperature (room temperature to 40°C), and purification via recrystallization (e.g., using ethanol/water mixtures). Yields up to 71% are achievable by ensuring anhydrous conditions and slow addition of reagents to minimize side reactions like hydrolysis of the sulfonyl chloride .

Q. How do the electron-withdrawing substituents (e.g., Cl, OCH₃) influence the compound’s reactivity in organic transformations?

The 5-chloro and 2-methoxy groups on the phenyl ring create an electron-deficient aromatic system, enhancing electrophilic substitution at para positions. The sulfonamide group (-SO₂N-) acts as a strong electron-withdrawing group, stabilizing intermediates in reactions like cross-coupling or nucleophilic additions. For example, the chlorine atom facilitates halogen-metal exchange in Grignard reactions, while the methoxy group directs regioselectivity in nitration or sulfonation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- NMR : ¹H NMR shows distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy (-OCH₃, δ ~3.8 ppm), and sulfonamide NH (δ ~10 ppm, broad). ¹³C NMR confirms the sulfonamide carbonyl (C=O, δ ~170 ppm).

- FT-IR : Peaks at ~1340 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretching) and ~3300 cm⁻¹ (N-H stretch).

- MS : Molecular ion [M+H]⁺ matches the molecular formula (C₁₅H₁₃ClNO₅S), with fragmentation patterns indicating loss of Cl or OCH₃ groups .

Q. What are the primary safety considerations when handling this compound in the lab?

The sulfonamide group may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders. Stability data suggest storage at 2–8°C in airtight containers to prevent hydrolysis or oxidation. No acute toxicity is reported, but long-term effects require further study .

Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic media?

The compound is sparingly soluble in water due to hydrophobic aromatic and sulfonamide groups. Use polar aprotic solvents (DMF, DMSO) for reactions, and ethanol/water mixtures for recrystallization. For biological assays, DMSO stock solutions (10–50 mM) are typical, with <1% DMSO in final aqueous buffers to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

Continuous flow chemistry (e.g., electrochemical sulfonamide synthesis) improves scalability by enhancing heat/mass transfer and reducing reaction time (5 minutes vs. hours in batch). Use inline purification (e.g., flash chromatography) to remove unreacted benzenesulfonyl chloride. Process analytical technology (PAT) monitors reaction progress via real-time FT-IR or UV-Vis .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystallographic packing and stability?

X-ray crystallography reveals N–H···O hydrogen bonds between sulfonamide groups, forming R₂²(8) dimeric motifs. π-π interactions between phenyl rings (centroid distances ~3.8 Å) stabilize the crystal lattice. These interactions dictate melting point (mp ~160–165°C) and hygroscopicity, critical for formulation studies .

Q. What computational methods are suitable for predicting the compound’s biological activity or binding modes?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding to enzymes like carbonic anhydrase or cyclooxygenase, leveraging the sulfonamide’s affinity for zinc ions. DFT calculations (B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, electrostatic potentials) to guide analog design .

Q. How can the compound’s bioactivity be optimized through structural modifications, such as fluorination or heterocyclic substitution?

Introduce electron-deficient substituents (e.g., CF₃, NO₂) on the phenyl ring to enhance metabolic stability. Replace the methoxy group with a bioisostere like methylsulfanyl (-SMe) to improve lipophilicity. Evaluate cytotoxicity and ADMET profiles using in vitro assays (e.g., HepG2 cells, microsomal stability) .

Q. What advanced analytical techniques resolve discrepancies in spectroscopic data between synthetic batches?

Hyphenated techniques (LC-MS/MS, GC-IR) differentiate impurities like hydrolyzed sulfonic acid derivatives. Solid-state NMR identifies polymorphic forms, while MALDI-TOF detects trace metal contaminants from catalysts. Pair with multivariate analysis (PCA, PLS) to correlate spectral variations with reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.